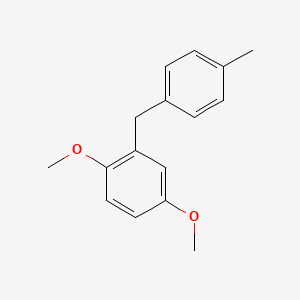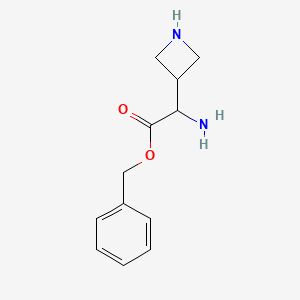
4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate is a quaternary ammonium salt that belongs to the family of viologens. Viologens are known for their versatile applications in various fields, including organic electronics, catalysis, and materials science. This compound is particularly interesting due to its unique structure, which includes two pyridinium rings connected by an ethene bridge, and its tetrafluoroborate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate typically involves the quaternization of 4,4’-bipyridine with an appropriate alkylating agent, followed by ion exchange to introduce the tetrafluoroborate counterion. A common synthetic route is as follows:
Quaternization Reaction: 4,4’-Bipyridine is reacted with methyl iodide in an anhydrous solvent such as dichloromethane under an inert atmosphere to form 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide.
Ion Exchange: The iodide salt is then treated with a tetrafluoroborate salt, such as sodium tetrafluoroborate, in water to exchange the iodide ions with tetrafluoroborate ions, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate undergoes various chemical reactions, including:
Redox Reactions: It can participate in redox reactions due to the presence of the pyridinium rings, which can be reduced to form radical cations.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the pyridinium rings.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Redox Reactions: The major products are the radical cation forms of the compound.
Substitution Reactions: Depending on the nucleophile, products can include hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in various electrochemical applications, including batteries and supercapacitors.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. Its molecular targets include various redox-active species, and it can participate in electron transfer processes within biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: The parent compound, which lacks the methyl groups and tetrafluoroborate counterion.
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide: Similar structure but with iodide as the counterion.
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide: Another variant with two iodide counterions.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate is unique due to its tetrafluoroborate counterion, which can enhance its solubility and stability in various solvents. This makes it particularly useful in applications requiring high solubility and stability, such as in electrochemical devices and biological systems.
Eigenschaften
CAS-Nummer |
21279-07-2 |
|---|---|
Molekularformel |
C14H16B2F8N2 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;ditetrafluoroborate |
InChI |
InChI=1S/C14H16N2.2BF4/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14;2*2-1(3,4)5/h3-12H,1-2H3;;/q+2;2*-1/b4-3+;; |
InChI-Schlüssel |
ILMCOSCSHSMZMT-CZEFNJPISA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)

![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)


![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)



![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)

